4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a benzoic acid moiety, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenethylamine
- Benzoic acid derivatives
- Thiazole-containing compounds
Uniqueness
4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C21H20N2O5S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[[[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C21H20N2O5S/c1-12-18(19(24)22-11-13-4-6-14(7-5-13)21(25)26)29-20(23-12)15-8-9-16(27-2)17(10-15)28-3/h4-10H,11H2,1-3H3,(H,22,24)(H,25,26) |
InChI Key |
DKHQREGSLDECQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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